3-(3-Methoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
Description
3-(3-Methoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 3-methoxyphenyl group and a sulfanyl-linked 1,2,4-oxadiazole moiety.
Synthetic routes for analogous pyridazine derivatives often involve nucleophilic substitution or coupling reactions, as seen in procedures for sulfonate pyridazines (e.g., ) and imidazopyridazines (). The methylsulfanyl group on the phenyl ring may influence metabolic stability, as sulfur-containing groups are known to modulate oxidation susceptibility .
Properties
IUPAC Name |
5-[[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S2/c1-26-16-5-3-4-15(12-16)18-10-11-20(24-23-18)29-13-19-22-21(25-27-19)14-6-8-17(28-2)9-7-14/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTPNSRIAAXJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the oxadiazole moiety: This step involves the formation of the 1,2,4-oxadiazole ring, which can be synthesized by the reaction of amidoximes with carboxylic acids or their derivatives.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution of the methoxy group could yield various substituted derivatives.
Scientific Research Applications
3-(3-Methoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound belongs to a class of pyridazine-oxadiazole hybrids. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison of Pyridazine-Oxadiazole Derivatives
Key Observations:
Methylsulfanyl (target compound) offers a balance with moderate logP (~2.8), while dimethoxy groups () enhance polarity .
Electronic and Steric Influences: Electron-withdrawing groups (e.g., CF₃ in ) may strengthen interactions with aromatic residues in target proteins.
Biological Activity Trends :
- Nitro-substituted analogs () exhibit enhanced antimycobacterial activity, suggesting electron-withdrawing groups improve efficacy. The target compound’s methylsulfanyl group, though less electron-withdrawing, may offer metabolic advantages .
- Sulfoxide/sulfone derivatives (e.g., ) show altered activity profiles, indicating oxidation state impacts target engagement .
Methodological Considerations in Compound Comparison
The assessment of structural similarity relies on methods such as Tanimoto coefficients (fingerprint-based) and pharmacophore modeling (). For example:
- Tanimoto Analysis : The target compound and analog share ~85% structural similarity (excluding CF₃ vs. -SMe), highlighting conserved pyridazine-oxadiazole scaffolds.
- Pharmacophore Overlap : Key features include the pyridazine ring (hydrogen bond acceptor) and methoxyphenyl group (hydrophobic moiety), conserved across analogs .
Biological Activity
The compound 3-(3-Methoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a pyridazine core substituted with a methoxyphenyl group and an oxadiazolylmethyl group linked through a sulfanyl bridge. Its molecular formula is and it has a molecular weight of 382.45 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O3S |
| Molecular Weight | 382.45 g/mol |
| IUPAC Name | 6-(3-methoxyphenyl)-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one |
| CAS Number | 1040631-58-0 |
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles, including those related to the target compound, exhibit significant antimicrobial properties. For instance, oxadiazole derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways.
Anticancer Potential
Compounds with similar structures have demonstrated anticancer properties by inducing apoptosis in cancer cells. The presence of the oxadiazole moiety is crucial for this activity as it can interact with DNA and inhibit tumor growth . Specific studies have shown that oxadiazole derivatives can inhibit histone deacetylases (HDACs), which are involved in cancer progression.
Enzyme Inhibition
The compound may act as an inhibitor of various enzymes such as acetylcholinesterase (AChE), which is significant in treating neurological disorders . Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission.
While the precise mechanisms for the biological activity of this compound are not fully elucidated, several hypotheses include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It might bind to cellular receptors, modulating physiological responses.
- Signal Transduction Modulation : The compound could influence various signal transduction pathways, altering cellular functions.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated several oxadiazole compounds for their antimicrobial efficacy using disk diffusion methods against Candida albicans and Staphylococcus aureus. Some compounds exhibited MIC values as low as 15.62 µg/mL .
- Anticancer Activity : In vitro studies on related compounds showed that they could inhibit cancer cell proliferation by disrupting cell cycle progression and inducing apoptosis .
- Enzyme Inhibition Studies : Research demonstrated that certain derivatives could effectively inhibit AChE activity, suggesting potential for treating Alzheimer's disease .
Q & A
Q. What are the optimal synthetic conditions for preparing this compound, and how can purity be verified?
The synthesis involves multi-step reactions, including cyclization of hydrazine derivatives, Friedel-Crafts alkylation for substituent introduction, and sulfur-based coupling for final assembly. Key steps include:
- Temperature control : Maintain 60–80°C during oxadiazole ring formation to prevent side reactions .
- pH optimization : Use mildly acidic conditions (pH 5–6) during thiol-mediated coupling to stabilize intermediates .
- Reagents : Employ dimethylformamide (DMF) as a solvent for solubility and reactivity balance .
Q. Purity verification :
- TLC : Monitor reaction progress using silica gel plates with ethyl acetate/hexane (3:7) .
- NMR/HRMS : Confirm structure via characteristic peaks:
- ¹H NMR : Methoxy singlet (~δ 3.8 ppm), pyridazine protons (δ 7.5–8.5 ppm) .
- HRMS : Expected molecular ion [M+H]⁺ at m/z 465.12 .
Q. What spectroscopic and chromatographic methods are critical for structural elucidation?
- NMR spectroscopy :
- ¹³C NMR identifies quaternary carbons in the oxadiazole (δ 165–170 ppm) and pyridazine (δ 150–155 ppm) rings .
- 2D NMR (COSY, HSQC) resolves overlapping signals from aromatic substituents .
- Mass spectrometry (HRMS) : Confirms molecular formula (C₂₂H₂₀N₄O₂S₂) with <2 ppm error .
- HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
Q. What are the key intermediates in the synthesis pathway, and how are they stabilized?
- Intermediate A : 3-(3-Methoxyphenyl)pyridazine-6-thiol.
- Stabilized by thiol protection (e.g., trityl groups) to prevent oxidation .
- Intermediate B : 3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazole-5-carbaldehyde.
- Stored under inert atmosphere (N₂) at –20°C to avoid aldehyde degradation .
Advanced Questions
Q. How do electronic effects of the methoxyphenyl and methylsulfanyl groups influence reactivity?
- Methoxyphenyl : Electron-donating methoxy group enhances electrophilic substitution on the pyridazine ring, directing reactions to the para position .
- Methylsulfanyl : The sulfur atom’s lone pairs increase nucleophilicity, facilitating thiol-disulfide exchange or oxidation to sulfones .
- Experimental validation :
- Hammett plots correlate substituent σ values with reaction rates in nucleophilic aromatic substitutions .
- DFT calculations (B3LYP/6-31G*) model charge distribution to predict regioselectivity .
Q. How can contradictory biological activity data for analogous compounds be resolved?
Case study : Anticancer vs. antimicrobial activities in pyridazine-oxadiazole derivatives.
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) .
- Structural tweaks : Modify the methylsulfanyl group to a sulfonamide to enhance target specificity .
- Target validation : Use CRISPR knockouts to confirm enzyme inhibition (e.g., COX-2 for anti-inflammatory effects) .
Q. What computational strategies predict binding affinity with enzymatic targets?
- Molecular docking (AutoDock Vina) : Screen against kinase targets (e.g., EGFR) using the compound’s 3D structure (PDB: 1M17). Key interactions:
- Hydrogen bonding between oxadiazole and Lys721.
- π-π stacking of pyridazine with Phe699 .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. How can oxidative transformations of the methylsulfanyl group be leveraged for prodrug design?
- Oxidation to sulfone : Enhances solubility and bioavailability via H-bonding.
- Method : Treat with mCPBA (3 eq.) in dichloromethane at 0°C .
- Prodrug activation : Sulfone derivatives release active metabolites in vivo under enzymatic (e.g., CYP450) or pH-specific conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
